



Application Notes: Detection of SHP2 Degradation by SHP2-D26 Using Western Blot

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Compound of Interest		
Compound Name:	SHP2-D26	
Cat. No.:	B15540712	Get Quote

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of pathways downstream of various growth factors and cytokines, primarily acting as a positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Dysregulation of SHP2 is implicated in developmental disorders and various cancers, making it an attractive therapeutic target.[5]

SHP2-D26 is a potent and effective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the SHP2 protein. As a heterobifunctional molecule, **SHP2-D26** simultaneously binds to SHP2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SHP2 by the proteasome. This targeted degradation offers a powerful method to inhibit SHP2 function.

Western blotting is the gold-standard technique to monitor and quantify the induced degradation of SHP2. By comparing the levels of SHP2 protein in cells treated with SHP2-D26 to untreated or vehicle-treated controls, researchers can effectively measure the efficiency, dose-dependency, and time course of the degradation process. This document provides a detailed protocol for performing a Western blot to detect SHP2 degradation mediated by SHP2-D26.

Data Presentation: Efficacy of SHP2-D26

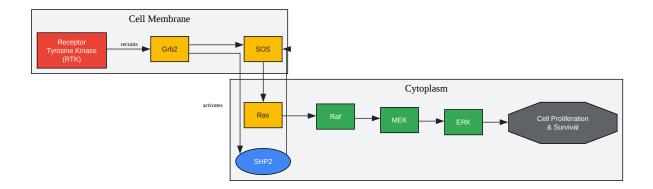
The following table summarizes the quantitative data on the efficacy of **SHP2-D26** in inducing SHP2 degradation and inhibiting cell growth in representative cancer cell lines.



Cell Line	Cancer Type	DC₅₀ (Degradation)	IC50 (Growth Inhibition)	Reference
KYSE520	Esophageal Cancer	6.0 nM	0.66 μΜ	
MV-4-11	Acute Myeloid Leukemia	2.6 nM	0.99 nM	_

- DC₅₀ (Half-maximal degradation concentration): The concentration of **SHP2-D26** required to degrade 50% of the cellular SHP2 protein, typically measured after 12-24 hours of treatment.
- IC₅₀ (Half-maximal inhibitory concentration): The concentration of **SHP2-D26** required to inhibit cell growth by 50%, typically measured after 4 days of treatment.

Visualizations SHP2 Signaling Pathway

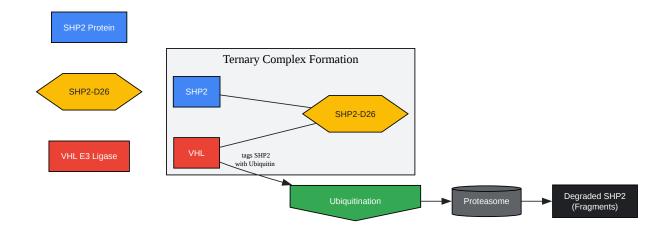


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Caption: SHP2 positively regulates the Ras/MAPK signaling cascade.



SHP2-D26 Mechanism of Action (PROTAC)

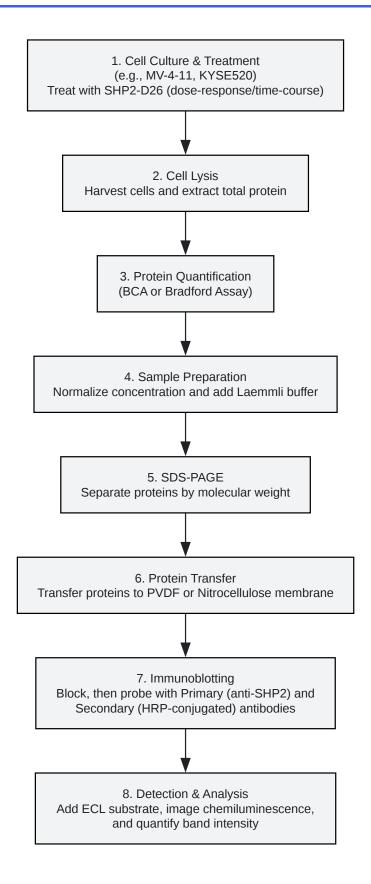


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Caption: **SHP2-D26** mediates the formation of a ternary complex, leading to ubiquitination and degradation of SHP2.

Western Blot Experimental Workflow





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